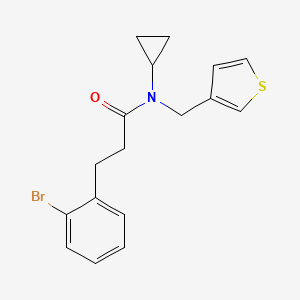

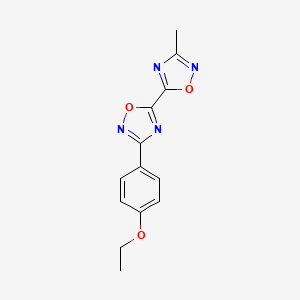

3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . This method involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results.Aplicaciones Científicas De Investigación

Pharmaceuticals

Thiophene derivatives are known for their wide range of biological and pharmacological properties. They have been used as antimicrobial , analgesic , anti-inflammatory , antihypertensive , and antitumor agents. Their versatility in drug design has made them valuable in the development of new therapeutic agents .

Material Science

In the field of material science, thiophene derivatives play a crucial role in the production of organic semiconductors, solar cells, and light-emitting diodes (LEDs). They are used in the fabrication of polythiophenes, which are polymers extensively used in organic electronics .

Organic Electronics

Thiophene-mediated molecules are prominent in the advancement of organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their electrical properties make them suitable for use in various electronic devices .

Anticorrosion

Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry. They help protect metals from corrosion, thereby extending the life of metal components and structures .

Antimicrobial Agents

Due to their high antimicrobial activity against various microbial infections, thiophene derivatives are continuously being studied and developed as antimicrobial agents. Different approaches have been made to discover the most active thiophene derivatives for combating microbial infections .

Anti-Cancer Research

Thiophene derivatives have shown significant potential in anti-cancer research due to their anticancer activity. They are being explored for their ability to inhibit the growth of cancer cells and could be key in developing new cancer treatments .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to various physiological effects .

Mode of Action

It’s worth noting that compounds with similar structures have been known to interact with their targets in a variety of ways, such as inhibiting or activating the function of the target, or modulating its activity .

Biochemical Pathways

Similar compounds have been known to affect a variety of biochemical pathways, leading to changes in cellular function and physiology .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .

Result of Action

Similar compounds have been known to induce a variety of effects at the molecular and cellular level, such as changes in gene expression, enzyme activity, and cellular signaling .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can significantly influence the action of similar compounds .

Propiedades

IUPAC Name |

3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNOS/c18-16-4-2-1-3-14(16)5-8-17(20)19(15-6-7-15)11-13-9-10-21-12-13/h1-4,9-10,12,15H,5-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJLDAYDAASUHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)CCC3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2354690.png)

![Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride](/img/structure/B2354691.png)

![methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2354694.png)

![1-[(2-chlorophenyl)methyl]-N-(1-cyanocyclobutyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2354697.png)

![Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354704.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2354710.png)

![1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2354711.png)